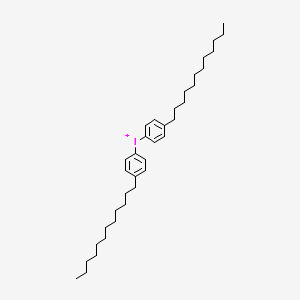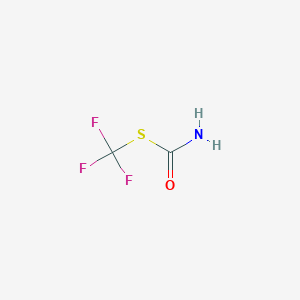
S-(Trifluoromethyl) carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Trifluoromethyl) carbamothioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a carbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl) carbamothioate typically involves the reaction of thiols with trifluoromethanesulfonyl chloride in the presence of a base. A common method includes the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which then react with thiols under visible-light-mediated conditions . The reaction is usually carried out in acetonitrile under a nitrogen atmosphere at room temperature, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of copper-catalyzed thioetherification of aryl halides with thiourea provides a complementary route to produce aryl sulfide derivatives .
Análisis De Reacciones Químicas
Types of Reactions: S-(Trifluoromethyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: S-(Trifluoromethyl) carbamothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antiviral, bactericidal, and pesticidal properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their unique chemical properties and biological activities .
Industry: The compound is used in the development of new materials with enhanced properties, such as increased lipophilicity and stability .
Mecanismo De Acción
The mechanism of action of S-(Trifluoromethyl) carbamothioate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
- S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Trifluoromethylthio derivatives
Comparison: S-(Trifluoromethyl) carbamothioate is unique due to its specific trifluoromethyl group attached to a carbamothioate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity and stability, making it a valuable compound in various applications .
Propiedades
Número CAS |
67756-33-6 |
|---|---|
Fórmula molecular |
C2H2F3NOS |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
S-(trifluoromethyl) carbamothioate |
InChI |
InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7) |
Clave InChI |
KESRCLLLAASGCB-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


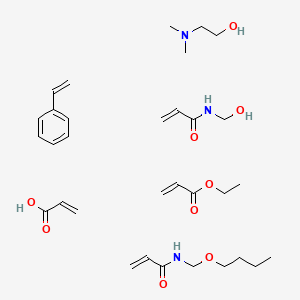
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)

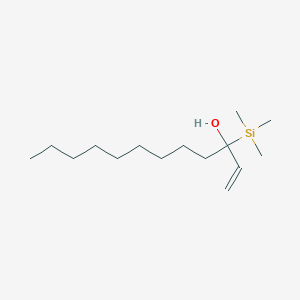
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
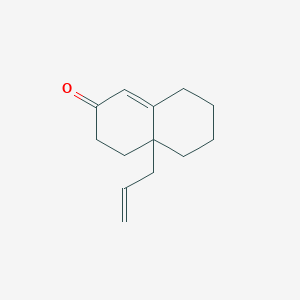
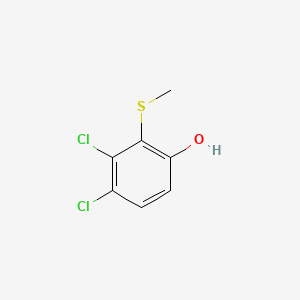
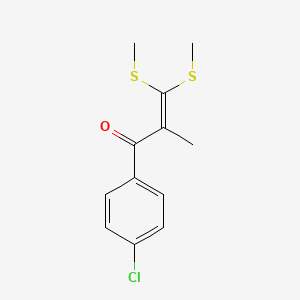
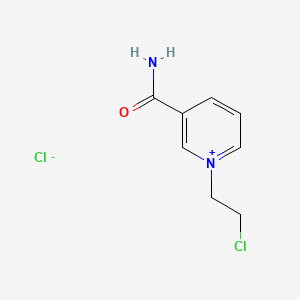
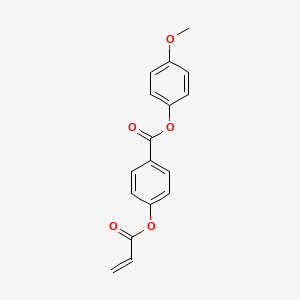
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
